molecular formula C8H13N3 B3248135 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine CAS No. 183853-50-1

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine

Cat. No.: B3248135
CAS No.: 183853-50-1
M. Wt: 151.21
InChI Key: BSEXLDBVQJQABI-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine (Molecular Formula: C₈H₁₃N₃) is a pyridine derivative featuring an aminomethyl group at position 5 and methyl groups at positions 4 and 6. Its SMILES notation is CC1=CC(=NC(=C1CN)C)N, and its InChIKey is BSEXLDBVQJQABI-UHFFFAOYSA-N .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-4,6-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5-3-8(10)11-6(2)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEXLDBVQJQABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4,6-dimethyl-2-pyridone with formaldehyde and subsequent reduction to introduce the aminomethyl group. The reaction conditions often involve the use of strong bases and reducing agents under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and automated systems are employed to maintain consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine involves its interaction with molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to pyrimidine and pyridine derivatives with substitutions at positions 4, 5, and 6. Key comparisons include:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine C₈H₁₃N₃ Pyridine ring; 4,6-dimethyl; 5-aminomethyl Potential hydrogen-bonding interactions; dihydrochloride form enhances solubility
4,6-Dichloro-5-isopropylpyrimidin-2-amine (B5) C₇H₉Cl₂N₃ Pyrimidine ring; 4,6-dichloro; 5-isopropyl High yield (69%); m.p. 175–176°C; used in synthetic intermediates
5-Amino-4,6-dichloro-2-methylpyrimidine C₅H₆Cl₂N₄ Pyrimidine ring; 4,6-dichloro; 2-methyl; 5-amino Intermediate for pharmaceuticals (e.g., moxonidine HCl)
5-Amino-4,6-dihydroxy-2-methylpyrimidine C₅H₈N₄O₂ Pyrimidine ring; 4,6-dihydroxy; 2-methyl; 5-amino Hydrated form; potential solubility in polar solvents
4,6-Dimethylpyrimidin-2-ylamine C₆H₉N₃ Pyrimidine ring; 4,6-dimethyl; 2-amino Structural analog; lacks aminomethyl group
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine C₁₃H₁₄N₆ Pyrimidine ring; 4,6-dimethyl; benzimidazole at position 2 Extended conjugation; studied for crystallography

Physicochemical Properties

  • Melting Points: Chlorinated pyrimidines (e.g., B5, B6 in ) exhibit higher melting points (159–176°C) due to stronger intermolecular forces (e.g., Cl···N interactions ), whereas hydroxy or amino-substituted derivatives may have lower melting points.
  • Solubility : The dihydrochloride form of the target compound likely enhances aqueous solubility compared to neutral analogs like 4,6-dimethylpyrimidin-2-ylamine .
  • Synthetic Yields : Chlorinated pyrimidines (e.g., B5: 69%, B6: 81% ) are synthesized with higher efficiency than methoxy or hydroxy derivatives, which may require protective groups.

Electronic and Steric Effects

  • Chlorine vs. Methyl Groups : Chlorine atoms in pyrimidines (e.g., ) increase molecular polarity and reactivity (e.g., nucleophilic substitution), while methyl groups in the target compound contribute to steric bulk and lipophilicity.
  • Amino vs.

Pharmacological Relevance

While direct pharmacological data for this compound are unavailable, related pyrimidines exhibit activities such as:

  • Antitumor and antimicrobial effects (e.g., 5-amino-4,6-dichloro-2-methylpyrimidine ).
  • Enzyme inhibition via hydrogen-bonding interactions (e.g., pyrimidine derivatives in ).

Key Structural Differentiators

Ring Type : The target compound’s pyridine ring (one nitrogen) vs. pyrimidine analogs (two nitrogens) alters electronic distribution and binding affinity .

Substituent Position: The 5-aminomethyl group in the target compound provides a unique hydrogen-bonding site absent in most analogs.

Salt Forms : The dihydrochloride form (CID 53698465) distinguishes it from neutral analogs, improving bioavailability .

Biological Activity

5-(Aminomethyl)-4,6-dimethylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives. Its structure features an amino group attached to a pyridine ring, which is substituted at the 4 and 6 positions with methyl groups. The molecular formula is C_9H_{12}N_2, and it has a molecular weight of approximately 148.20 g/mol.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Specifically, it has been identified as a factor XIIa (FXIIa) inhibitor, which plays a crucial role in the coagulation cascade. By inhibiting FXIIa, this compound may help in managing conditions associated with excessive coagulation and inflammation.

Biological Activities

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
FXIIa InhibitionSignificant
Antiproliferative (K562)Moderate (IC50 ~68 μM)
Antimicrobial (various)Variable efficacy

Case Study: FXIIa Inhibition

In a study examining the effects of various inhibitors on FXIIa activity, this compound was shown to significantly reduce FXIIa activity in vitro. This suggests its potential use in therapeutic applications aimed at preventing thrombotic events.

Case Study: Antiproliferative Activity

In vitro assays conducted on K562 cells revealed that certain structural analogs of this compound exhibited notable antiproliferative effects. The results indicated that modifications to the pyridine ring could enhance biological activity, suggesting avenues for further research into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Aminomethyl)-4,6-dimethylpyridin-2-amine, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed amination. Key factors include:

  • Temperature : Optimal ranges between 80–120°C to avoid side reactions.
  • Solvent : Polar aprotic solvents like DMF or THF enhance reaction efficiency.
  • Catalysts : Pd(OAc)₂ or CuI improves cross-coupling reactions for introducing substituents.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Monitoring by TLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Methyl groups resonate at δ ~2.96 ppm (¹H) and δ ~19–25 ppm (¹³C). Aromatic protons appear at δ 6.5–8.0 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 122.168 (C₇H₁₀N₂) confirms molecular weight.
  • X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (N–H···N), and π-stacking interactions. Use SHELXL for refinement .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
  • Waste Disposal : Neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological targets of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps.
  • Molecular Docking : Screen against targets like PI3K/mTOR (similar to triazine-based inhibitors) using AutoDock Vina. Validate predictions with in vitro kinase assays .

Q. What experimental approaches resolve contradictions in reported reaction yields for this compound’s synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(OAc)₂ (yield 70–85%) vs. CuI (yield 50–60%) under identical conditions.
  • Solvent Optimization : Test DMF (high polarity) vs. toluene (low polarity) to assess solubility effects.
  • HPLC Analysis : Quantify impurities (e.g., unreacted starting material) to correlate yield with purity .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Directing Groups : The amino group (-NH₂) directs electrophiles to the para position.
  • Temperature Control : Lower temperatures (0–5°C) favor mono-substitution; higher temps (25–40°C) promote di-substitution.
  • Lewis Acid Catalysts : Use AlCl₃ to stabilize transition states in halogenation .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity, based on SAR studies?

  • Methodological Answer :

  • Bromination : Introducing Br at the 5-position increases lipophilicity (logP +0.7), enhancing blood-brain barrier penetration. Validate via MDCK cell assays.
  • Trifluoromethylation : Improves metabolic stability but may reduce solubility. Test in hepatic microsome stability assays .

Q. What challenges arise in crystallographic analysis of this compound, and how are they mitigated?

  • Methodological Answer :

  • Disorder in Methyl Groups : Collect data at 100 K to minimize thermal motion.
  • Hydrogen Bonding : Use high-resolution data (d-spacing < 0.8 Å) to resolve N–H···N interactions.
  • Refinement : Apply restraints to methyl group positions in SHELXL to reduce noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-4,6-dimethylpyridin-2-amine

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